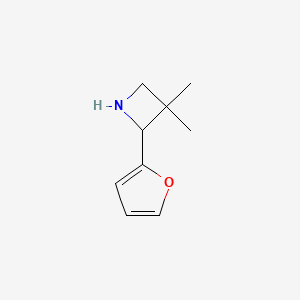

2-(Furan-2-yl)-3,3-dimethylazetidine

Descripción general

Descripción

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom . Compounds containing a furan ring are often part of bioactive molecules .

Synthesis Analysis

Furan compounds can be synthesized through various methods. For instance, furan derivatives have been synthesized through the reaction of furfuryl alcohol with different reagents .Molecular Structure Analysis

The furan ring in the molecule contributes to its aromaticity. The oxygen atom in the furan ring can participate in hydrogen bonding, which can influence the compound’s physical and chemical properties .Chemical Reactions Analysis

Furan compounds can undergo a variety of chemical reactions. For example, they can participate in Diels–Alder reactions with electrophilic alkenes and alkynes . They can also undergo hydration, hydroxymethylation, and other transformations .Physical And Chemical Properties Analysis

The physical and chemical properties of furan compounds depend on their specific structures. Generally, furan compounds are stable and can be manipulated under standard laboratory conditions.Aplicaciones Científicas De Investigación

Fluorescent Probes in Nucleic Acids

A study by Greco and Tor (2007) explored the synthesis of modified nucleoside analogues, including compounds with a furan moiety attached to nucleosides like 2'-deoxyuridine. The furan-containing derivatives demonstrated potential as responsive fluorescent probes in nucleic acids, showing distinct photophysical properties and high emission quantum efficiency, which could be valuable in DNA research and molecular biology (Greco & Tor, 2007).

Synthesis of Bioactive Molecules

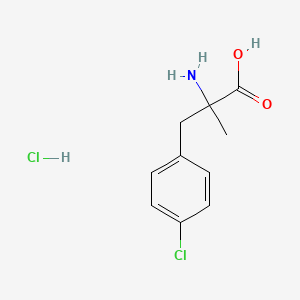

Jin et al. (2016) developed a method for the synthesis of 3,3-dimethylazetidines, a structural component found in several bioactive molecules. This synthesis, using an iodine-mediated intramolecular cyclization reaction, provides a new strategy for creating bioactively important 3,3-dimethylazetidines and extends the application of γ-prenylated amine synthons in organic synthesis (Jin, Sun, Zhou, & Zhao, 2016).

Synthesis of Deuterium-Labelled Compounds

Ismail and Boykin (2004) conducted a study on the synthesis of deuterium-labelled 6-[5-(4-amidinophenyl)furan-2-yl]nicotinamidine. This compound was synthesized from its nitrile precursor through a series of reactions, demonstrating the potential for creating deuterium-labelled molecules for pharmaceutical and chemical research (Ismail & Boykin, 2004).

Biological Activities of Furan Derivatives

A study on the synthesis and biological activity of a furan-2-yl containing compound, 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-yl)acetamide, revealed moderate herbicidal and fungicidal activities. This highlights the potential of furan derivatives in developing new agricultural chemicals (霍静倩 et al., 2016).

Peroxidase Inhibitors

Fuchs and Spiteller (1999) identified compounds containing the furan-2-yl group as competitive inhibitors to horseradish peroxidase. This finding suggests potential applications in biochemical research and enzyme inhibition studies (Fuchs & Spiteller, 1999).

DNA-Binding Affinity

Laughton et al. (1995) studied the interaction of a furan-containing drug, furamidine, with DNA, finding that it binds more tightly to DNA than its analogue, berenil. This suggests the significance of the furan moiety in enhancing DNA-binding affinity, which could be important in drug design and molecular biology (Laughton et al., 1995).

Mecanismo De Acción

The mode of action of furan derivatives can vary depending on the specific compound and its target. For instance, some furan derivatives have been found to inhibit the growth of gram-positive bacteria .

In terms of pharmacokinetics, furan derivatives are known to improve the pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters .

The result of action of furan derivatives can also vary widely, but generally, they exert their effects at the molecular and cellular level, leading to changes in the function or behavior of the target cells or organisms .

The action environment of furan derivatives can be influenced by various factors, including the presence of other compounds, the pH of the environment, temperature, and more. These factors can affect the compound’s action, efficacy, and stability .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(furan-2-yl)-3,3-dimethylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-9(2)6-10-8(9)7-4-3-5-11-7/h3-5,8,10H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERKSMSQXWCIAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1C2=CC=CO2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Furan-2-yl)-3,3-dimethylazetidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

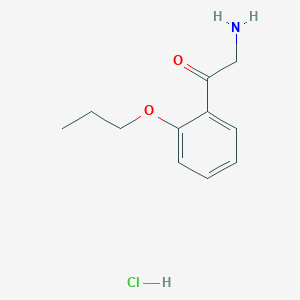

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride](/img/structure/B1383695.png)

![1-[(4-Bromophenyl)methyl]piperazin-2-one hydrochloride](/img/structure/B1383697.png)

![N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrochloride](/img/structure/B1383704.png)